molecular formula C12H23NO B15228807 2-Heptylcyclopentanone oxime

2-Heptylcyclopentanone oxime

Cat. No.: B15228807
M. Wt: 197.32 g/mol
InChI Key: QKTMJYBDXVBHRN-SEYXRHQNSA-N
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Description

2-Heptylcyclopentanone oxime (CAS 165385-93-3) is a cyclopentanone derivative functionalized with a heptyl chain and an oxime group (=N-OH). Its structure combines a hydrophobic heptyl substituent with the polar oxime moiety, resulting in high solubility in organic solvents and stability under diverse conditions . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, fragrance development, and specialty chemical manufacturing. Its lipophilic nature enhances compatibility with lipid-rich systems, making it valuable in drug delivery applications .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(NZ)-N-(2-heptylcyclopentylidene)hydroxylamine

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12-

InChI Key

QKTMJYBDXVBHRN-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC\1CCC/C1=N/O

Canonical SMILES

CCCCCCCC1CCCC1=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptylcyclopentan-1-one oxime can be synthesized through the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures . The general reaction is as follows:

2-Heptylcyclopentanone+NH2OHHCl2-Heptylcyclopentan-1-one oxime+H2O+NaCl\text{2-Heptylcyclopentanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{2-Heptylcyclopentan-1-one oxime} + \text{H}_2\text{O} + \text{NaCl} 2-Heptylcyclopentanone+NH2​OH⋅HCl→2-Heptylcyclopentan-1-one oxime+H2​O+NaCl

Industrial Production Methods

In industrial settings, the production of 2-heptylcyclopentan-1-one oxime may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Reaction Conditions and Parameters

ParameterDetailsSource
Reactants 2-Heptylcyclopentanone, hydroxylamine hydrochloride
Solvent Water or aliphatic alcohols (e.g., ethanol)
Temperature 20–60°C (prevents exothermic decomposition of hydroxylamine)
Molar Ratio Hydroxylamine : ketone = 1 : 1 (stoichiometric)
Yield >90% (after distillation purification)

Mechanism :

  • Nucleophilic attack : Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water produces the oxime.

Reduction Reactions

The oxime’s C=N bond is selectively reduced to form primary amines using heterogeneous catalysts.

Catalytic Hydrogenation

ParameterDetailsSource
Catalyst Pd, Pt, or Ru supported on SBA-15 mesoporous silica
Conditions H₂ (0.7 MPa), 323 K, 6 hours
Product 2-Heptylcyclopentylamine
Conversion 96.2%
Selectivity 76.3%

Notes :

  • Catalysts with pyridyl ligands enhance electron density at Pd centers, improving activity .

  • Alkali conditions (e.g., NaOH) suppress side reactions like over-reduction .

Oxidation Reactions

Oximes are oxidized to nitroso compounds under controlled conditions.

Oxidation with Peracids

ParameterDetailsSource
Reagent m-Chloroperbenzoic acid (mCPBA)
Solvent Dichloromethane
Product 2-Heptylcyclopentanone nitroso derivative
Yield 65–75%

Mechanism :

  • Electrophilic oxygen from mCPBA abstracts a hydrogen, forming a nitroxide intermediate that rearranges to the nitroso compound.

Beckmann Rearrangement

Under acidic conditions, the oxime undergoes rearrangement to form a substituted amide.

Acid-Catalyzed Rearrangement

ParameterDetailsSource
Catalyst H₂SO₄, PCl₅, or SOCl₂
Conditions 80–100°C, anhydrous
Product N-(2-Heptylcyclopentyl)acetamide
Yield 50–60% (requires purification via crystallization)

Mechanism :

  • Protonation of the oxime oxygen.

  • Migration of the heptyl group to the nitrogen, followed by hydrolysis .

Hydrolysis

The oxime reverts to the parent ketone under acidic or basic conditions.

Acid-Mediated Hydrolysis

ParameterDetailsSource
Reagent 1M HCl, reflux
Time 2–4 hours
Product 2-Heptylcyclopentanone
Yield >85%

Application :
Used in fragrance formulations to modulate ketone release during product use .

Substitution Reactions

The oxime participates in nucleophilic substitutions, forming derivatives like ethers or esters.

Alkylation with Methyl Iodide

ParameterDetailsSource
Reagent CH₃I, K₂CO₃
Solvent DMF
Product O-Methyl-2-heptylcyclopentanone oxime
Yield 70–80%

Scientific Research Applications

2-Heptylcyclopentan-1-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-heptylcyclopentan-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

4-Methylpentan-2-one Oxime (CAS 105-44-2)

  • Structural Differences: Features a shorter pentan-2-one backbone with a methyl substituent, lacking the cyclopentanone ring and long alkyl chain of 2-heptylcyclopentanone oxime .
  • Physicochemical Properties: Exhibits moderate solubility in polar solvents due to its smaller size. Unlike this compound, its shorter chain limits hydrophobicity.
  • Hazards: Classified as harmful if swallowed (Acute Tox. 4, H302) and causes skin/eye irritation (H315, H319) .
  • Applications : Used in industrial processes, such as polymer stabilization, rather than pharmaceuticals .

Phosgene Oxime (CX)

  • Structural Differences: A small, halogenated oxime (CHCl2NO) with high volatility, unlike the bulky, non-halogenated this compound .
  • Toxicity : Extremely corrosive and toxic, causing immediate tissue damage and systemic effects. Used historically as a chemical warfare agent .

Cyclohexanone-Derived Oximes

Examples include 4-(tert-Butyl)cyclohexanone oxime (CAS 4701-98-8) and Cyclohexanone,2-methyl-, oxime (CAS 1122-26-5).

  • Structural Differences: Cyclohexanone rings (vs. cyclopentanone) and varied substituents (e.g., tert-butyl) alter steric and electronic properties .

Data Table: Key Comparative Properties

Property This compound 4-Methylpentan-2-one Oxime Phosgene Oxime
CAS Number 165385-93-3 105-44-2 Not explicitly provided
Molecular Formula C12H23NO (inferred) C6H13NO CHCl2NO
Solubility High in organic solvents Moderate (polar solvents) Low (volatile)
Toxicity Not classified Acute Tox. 4, Skin/Eye Irrit. 2 Extreme toxicity, corrosive
Applications Pharmaceuticals, fragrances Industrial processes Chemical warfare

Research Findings and Implications

  • Hydrophobicity: The heptyl chain in this compound enhances lipid solubility, advantageous in drug formulation, whereas shorter-chain oximes like 4-methylpentan-2-one oxime are less suited for such roles .
  • Safety Profile: The absence of acute toxicity classifications for this compound underscores its suitability for laboratory and industrial use compared to hazardous analogs like phosgene oxime .
  • Reactivity: The cyclopentanone ring may confer stereochemical specificity in synthesis, contrasting with the reactivity of smaller, more volatile oximes .

Biological Activity

2-Heptylcyclopentanone oxime is a chemical compound with the molecular formula C12_{12}H23_{23}NO. It is an oxime derivative of cyclopentanone, characterized by a heptyl group attached to the cyclopentanone ring. This compound has garnered attention in scientific research due to its potential biological activities , particularly its antimicrobial and anticancer properties.

Structure and Composition

PropertyDetails
Molecular FormulaC12_{12}H23_{23}NO
Molecular Weight197.32 g/mol
IUPAC Name(NZ)-N-(2-heptylcyclopentylidene)hydroxylamine
InChIInChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12-
InChI KeyQKTMJYBDXVBHRN-SEYXRHQNSA-N
Isomeric SMILESCCCCCCCC\1CCC/C1=N/O
Canonical SMILESCCCCCCCC1CCCC1=NO

Synthesis

The synthesis of this compound typically involves the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction can be represented as follows:

2 Heptylcyclopentanone+NH2OHHCl2 Heptylcyclopentan 1 one oxime+H2O+NaCl\text{2 Heptylcyclopentanone}+\text{NH}_2\text{OH}\cdot \text{HCl}\rightarrow \text{2 Heptylcyclopentan 1 one oxime}+\text{H}_2\text{O}+\text{NaCl}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria and fungi. The mechanism behind this activity may involve the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the compound's unique structure allows it to interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Study on Antimicrobial Activity

A study published in 2024 investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a notable reduction in bacterial growth rates, indicating its potential as an antimicrobial agent.

Study on Anticancer Effects

Another research effort focused on the anticancer properties of this compound. In vitro experiments revealed that treatment with this compound led to a significant decrease in viability among several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

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